
8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, a methoxy group, and a methylquinoline core .
Métodos De Preparación
The synthesis of 8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine involves several steps, typically starting with the quinoline core. The bromination and methoxylation of the quinoline ring are crucial steps in the synthesis. The reaction conditions often involve the use of bromine or bromine-containing reagents and methoxy groups introduced via methanol or other methoxy sources . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .
Aplicaciones Científicas De Investigación
8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
8-Bromo-5-methylquinoline: This compound lacks the methoxy group and has different chemical properties and reactivity.
8-Bromo-4-chloro-2-methylquinoline:
8-Amino-5-methoxyquinoline: The amino group in place of the methyl group alters the compound’s biological activity and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H12BrN3O |
|---|---|
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
8-bromo-5-methoxy-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3O/c1-14-11-7(13)5-15-10-6(12)3-4-8(16-2)9(10)11/h3-5H,13H2,1-2H3,(H,14,15) |
Clave InChI |
PCSBKRIFTVIAIG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=NC2=C(C=CC(=C21)OC)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


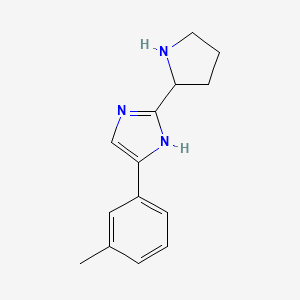
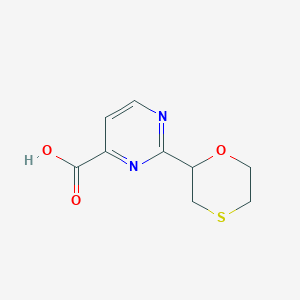
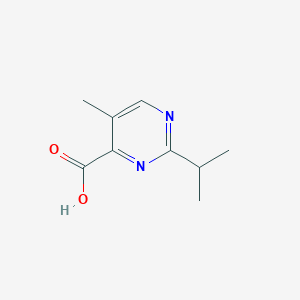
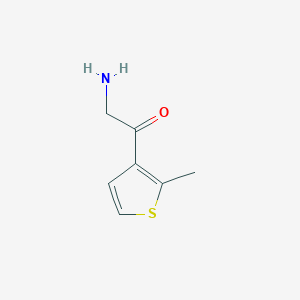
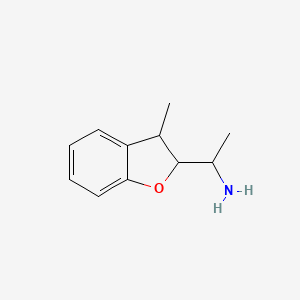
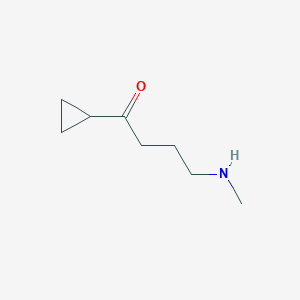
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)

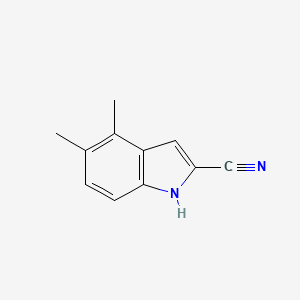
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
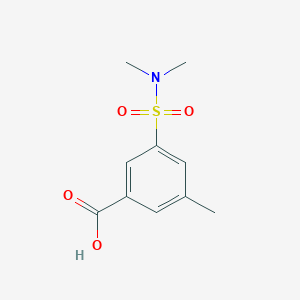
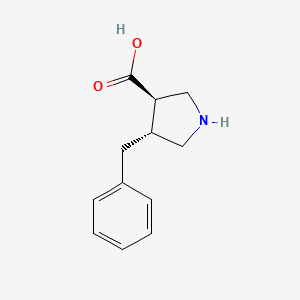
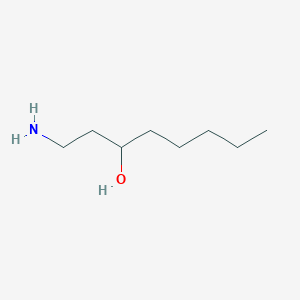
![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
